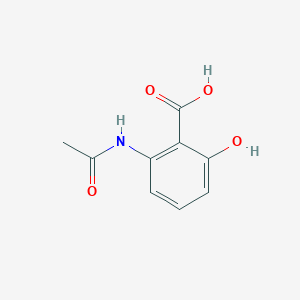

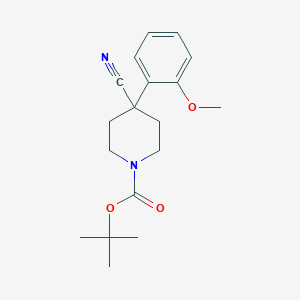

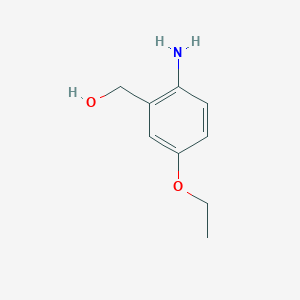

ethyl 7-methyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-methyl-1H-indole-3-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body, including cancer cells and microbes .

Synthesis Analysis

The synthesis of indole derivatives like ethyl 7-methyl-1H-indole-3-carboxylate often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups . A palladium-catalyzed intramolecular oxidative coupling is typically used, and the conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The molecular structure of ethyl 7-methyl-1H-indole-3-carboxylate can be analyzed using various spectroscopic means, including 1H and 13C spectroscopy, as well as high-resolution mass spectrometry .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, intermediates in the synthesis process can cyclize into corresponding derivatives under relatively mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 7-methyl-1H-indole-3-carboxylate can be determined using various techniques, including melting point, boiling point, density, molecular formula, and molecular weight analyses .Mechanism of Action

Safety and Hazards

Future Directions

properties

CAS RN |

773128-82-8 |

|---|---|

Product Name |

ethyl 7-methyl-1H-indole-3-carboxylate |

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 7-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 |

InChI Key |

BIOFSBISOZTVAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

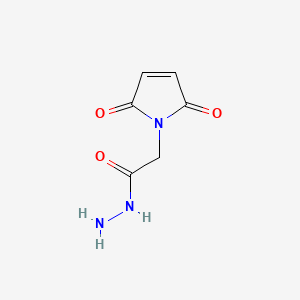

![7-Methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1502636.png)

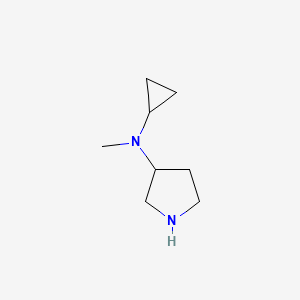

![[((2R,5R)-5-methylmorpholin-2-yl)methyl]dimethylamine](/img/structure/B1502644.png)